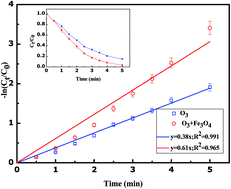Enhanced sulfamethoxazole ozonation by noble metal-free catalysis based on magnetic Fe3O4 nanoparticles: catalytic performance and degradation mechanism†
RSC Advances Pub Date: 2016-02-01 DOI: 10.1039/C5RA25994K
Abstract
In this research, Fe3O4 nanoparticles were prepared by a low-cost route free of other agents, and applied in the catalysis of sulfamethoxazole (SMX) ozonation. It was proven that Fe3O4 nanoparticles significantly enhance SMX ozonation. Using a kinetics analysis, when Fe3O4 particles were added to the ozonation process, the reaction rate constant increased by 51% when the pH was 5. Moreover, we also identified that Fe3O4 enhanced the SMX ozonation removal rate by changing the degradation pathway. It was found that addition of Fe3O4 improved the production of Lewis acid active sites in SMX. These kinds of site in SMX are much easier to attack, which leads to a higher SMX removal rate and lower operational costs for the Fe3O4-based catalytic ozonation process compared to an O3 oxidation process. Finally, the SMX degradation pathways were classified for the first time, based on ozone oxidation types to give a guide for the quick and direct oxidation of SMX and other pollutants.


Recommended Literature
- [1] Nature of hydride and halide encapsulation in Ag8 cages: insights from the structure and interaction energy of [Ag8(X){S2P(OiPr)2}6]+ (X = H−, F−, Cl−, Br−, I−) from relativistic DFT calculations†
- [2] Light-driven 3D droplet manipulation on flexible optoelectrowetting devices fabricated by a simple spin-coating method†
- [3] Correction: High pH promoting the synthesis of V-Silicalite-1 with high vanadium content in the framework and its catalytic performance in selective oxidation of styrene
- [4] Hydrophobic domain flexibility enables morphology control of amphiphilic systems in aqueous media†
- [5] 53. Studies in the diazotisation and nitrosation of amines. Part V. The effect of lowering the dielectric constant of the reaction mixture
- [6] Molecular rectification: self-assembled monolayers of a donor–(π-bridge)–acceptor chromophore connected via a truncated Au–S–(CH2)3 bridge
- [7] The many faces of carbon in electrochemistry: general discussion
- [8] Multi-dimensional deep learning drives efficient discovery of novel neuroprotective peptides from walnut protein isolates†
- [9] Efficient light-harvesting, energy migration, and charge transfer by nanographene-based nonfullerene small-molecule acceptors exhibiting unusually long excited-state lifetime in the film state†
- [10] Solid state synthesis of [V5O2(Me3CCO2)9Cl2]†

Journal Name:RSC Advances
Research Products
-
CAS no.: 102-65-8
-
CAS no.: 500-38-9
-
4-(Trifluoromethoxy)benzonitrile
CAS no.: 332-25-2
-
CAS no.: 101-18-8
-
2-Amino-5-chlorobenzotrifluoride
CAS no.: 445-03-4
-
CAS no.: 348-52-7
-
CAS no.: 507-16-4









